Mirasorvone

Description

Contextualization within Natural Product Chemical Biology

Natural product chemical biology involves the study of biologically active compounds produced by living organisms. These compounds, often referred to as secondary metabolites, play diverse roles in the interactions between organisms and their environment, including defense, communication, and signaling beilstein-journals.orgchiba-u.jp. Steroids represent a significant class of natural products with a wide range of biological activities across different taxa, including insects and vertebrates pnas.org. While steroids like cholesterol and hormones are well-known in human biology, insects also utilize steroids as hormones (e.g., ecdysone (B1671078) for molting), pheromones, and defensive agents pnas.org. Mirasorvone fits into this context as a steroid isolated from an insect source, specifically the defensive secretion of the sunburst diving beetle, Thermonectus marmoratus pnas.orgresearchgate.netnih.govpnas.org. Its discovery expands the known diversity of insect steroids and provides a subject for investigating their ecological functions and biochemical pathways.

Significance of Defensive Steroids in Insect Chemical Ecology and Evolutionary Biology

Insects employ a variety of chemical defenses against predators and pathogens, a key aspect of chemical ecology frontiersin.org. These defensive compounds can be sequestered from their diet or biosynthesized internally pnas.orgresearchgate.net. Steroids are among the molecules used for defense by various insects pnas.org. For instance, Monarch butterflies utilize cardiotonic glycosides sequestered from milkweeds for defense, and fireflies use lucibufagins pnas.org. Diving beetles (Dytiscidae), including Thermonectus marmoratus, are known to eject glandular fluids containing steroids when disturbed, which have been shown to be distasteful and toxic to potential predators like fish and amphibians pnas.orgpnas.org. The presence of specific steroids like this compound in these secretions highlights their importance in the beetles' survival strategies pnas.orgresearchgate.netpnas.orgwikiwand.com.

The study of defensive steroids in insects contributes to evolutionary biology by providing insights into the co-evolutionary arms race between insects and their predators. The development and diversification of defensive compounds like this compound can influence predator-prey dynamics and shape the evolution of both the insect and its natural enemies. The unique structure of this compound, an 18-oxygenated pregnane (B1235032), which was previously not described from an insect source, suggests potentially novel biosynthetic pathways or ecological adaptations within Thermonectus marmoratus pnas.orgresearchgate.netnih.gov.

Detailed Research Findings:

This compound is a major volatile component of the defensive secretion of Thermonectus marmoratus, constituting about 50% of the volatile steroids present, alongside cybisterone (B95385) (about 20%) pnas.orgresearchgate.netnih.govpnas.org. Spectroscopic data, including 1H and 13C NMR, and mass spectrometry, were used to assign its structure as an 18-oxygenated pregnane, specifically a cyclic hemiketal corresponding to 18-hydroxy-20-ketopregnane pnas.org. Its molecular formula was determined to be C21H28O3 pnas.org. Notably, this compound dehydrates when subjected to GC analysis pnas.org.

The structure and stereochemistry of this compound have been confirmed through synthesis and single-crystal X-ray diffraction analyses researchgate.net. While 18-oxygenated steroids are known in vertebrates (e.g., 18-hydroxydeoxycorticosterone), this compound was the first of its kind identified in an insect, underscoring the biochemical diversity within insect defensive chemistry pnas.orgresearchgate.netnih.gov.

Data Table: Composition of Thermonectus marmoratus Defensive Secretion (Volatile Steroids)

| Compound | Approximate Percentage |

| This compound | 50% |

| Cybisterone | 20% |

| Other Unknowns | 30% |

Note: Percentages are approximate based on volatile components. pnas.orgresearchgate.netnih.govpnas.org

Data Table: Spectroscopic Data Highlights for this compound

| Analysis Type | Key Findings |

| Mass Spectrometry (HRCI-MS) | Observed (M+1)+ 329.2117; Calculated for C21H29O3 329.2117; Molecular Formula C21H28O3 (m/z 328) |

| 1H NMR | Three olefinic protons (δ 5.69, 6.12, 6.17), two singlet methyl groups (δ 1.07, 1.51), two protons on oxygen-bearing carbon (δ 3.77, 3.79) |

| UV Absorption | Maximum at 282 nm |

| GC Analysis | Eluted at 7.5 min; undergoes dehydration |

Note: Based on data presented in the primary research describing this compound. pnas.orgresearchgate.net

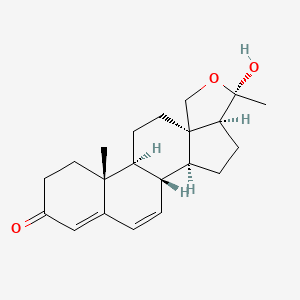

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1R,2S,5S,6S,9R,12S,13R)-6-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-one |

InChI |

InChI=1S/C21H28O3/c1-19-9-7-14(22)11-13(19)3-4-15-16(19)8-10-21-12-24-20(2,23)18(21)6-5-17(15)21/h3-4,11,15-18,23H,5-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |

InChI Key |

WEHXAGWLOMQQNN-SRWWVFQWSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4[C@@](OC5)(C)O |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC45C3CCC4C(OC5)(C)O |

Synonyms |

mirasorvone |

Origin of Product |

United States |

Discovery and Isolation of Mirasorvone from Natural Sources

Source Organism: Thermonectus marmoratus (Sunburst Diving Beetle)

The primary source organism for mirasorvone is the sunburst diving beetle, Thermonectus marmoratus. researchgate.netwikipedia.orgpnas.orgclasit.orgnih.govlibguides.comreddit.com This species of diving beetle is native to North America and is recognized for its distinctive yellow spots on a black background, which serve as a warning to potential predators. wikipedia.org When disturbed, Thermonectus marmoratus is known to eject a milky fluid from specialized glands located behind its head. wikipedia.orgpnas.orgclasit.orgnih.gov This secretion is a key component of the beetle's defense mechanism. wikipedia.orgclasit.org

Characterization of Prothoracic Defensive Secretions

The milky fluid secreted by Thermonectus marmoratus originates from its prothoracic defensive glands. pnas.orgclasit.org These glands consist of a pair of elongated sacs situated beneath the pronotum, with pores opening at the anterolateral angles of the prothorax, just behind the head. pnas.orgclasit.org The glands typically contain a dense suspension of white crystalline material. pnas.orgclasit.org

Chemical analysis of this defensive secretion has revealed that it contains several volatile components, predominantly steroids. researchgate.netpnas.orgclasit.orgnih.gov Two major steroids identified are cybisterone (B95385) and this compound. researchgate.netpnas.orgclasit.orgnih.gov this compound constitutes a significant portion of the volatile components, accounting for approximately 50%, while cybisterone makes up about 20%. researchgate.netpnas.orgclasit.orgnih.gov this compound has been characterized as an 18-oxygenated pregnane (B1235032) steroid. researchgate.netpnas.orgclasit.orgnih.gov Although 18-oxygenated steroids were not previously reported from insect sources at the time of this compound's discovery, a related compound, 18-hydroxydeoxycorticosterone, is known to occur in the adrenal glands of rats and possesses mineralocorticoid activity. researchgate.netpnas.orgclasit.org The presence of this compound in the defensive secretion is hypothesized to function as a deterrent against fish predators. wikipedia.org

A gas chromatogram of an ethyl acetate (B1210297) extract of the T. marmoratus secretion shows distinct peaks corresponding to various components, including the dehydration product of this compound and cybisterone. pnas.org

| Component | Approximate Percentage of Volatiles |

| This compound | ~50% |

| Cybisterone | ~20% |

| Other unknowns | Balance |

| Dehydration product of this compound | Present |

Advanced Methodologies for Compound Extraction and Purification

The isolation of this compound from the defensive secretion of Thermonectus marmoratus involves specific extraction and purification techniques. For preparative scale isolation, thin-layer chromatography (TLC) has been employed. researchgate.net

The process typically involves collecting the secretion, often by "milking" the beetles, and impregnating it onto filter paper. researchgate.net The secretion-impregnated filter paper is then extracted using an organic solvent, such as ethyl acetate. researchgate.net After removing most of the solvent, the residue containing the extracted compounds is applied to TLC plates. researchgate.net Separation is achieved by developing the plates in a suitable solvent system, such as a mixture of dichloromethane (B109758) and ethyl acetate. researchgate.net

Further characterization and analysis of this compound have utilized advanced spectroscopic techniques, including extensive nuclear magnetic resonance (NMR) spectroscopy (such as 1H, gHMQC, gHMBC, dqCOSY, and NOESY experiments) and mass spectrometry (MS). researchgate.net Gas chromatography-mass spectrometry (GC-MS) has been used to monitor the components of the defensive secretion. researchgate.netpnas.org High-performance liquid chromatography (HPLC) linked to an infrared detector has also been utilized in the analysis. researchgate.net These methodologies are crucial for isolating, identifying, and determining the structure of complex natural products like this compound.

Structural Elucidation and Stereochemical Determination of Mirasorvone

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy played a pivotal role in assigning the atoms and their connectivity within the Mirasorvone molecule. pnas.orgpnas.orgresearchgate.net Studies were carried out using high-field NMR spectrometers. pnas.orgpnas.org

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR, DEPT)

The ¹H NMR spectrum of this compound provided initial insights into the types of protons present. It showed the presence of three olefinic protons, two singlet methyl groups, and two protons on an oxygen-bearing carbon. pnas.orgpnas.org The ¹³C NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, was essential for determining the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). pnas.orgpnas.org These 1D NMR data were fundamental in building the initial structural fragments.

Table 1: Selected ¹H NMR Data for this compound (Partial Data)

| Proton Position | Chemical Shift (δ ppm) | Multiplicity |

| H-4 | 5.69 | |

| H-6 | 6.12 | |

| H-7 | 6.17 | |

| Methyl (C-19) | 1.07 | s |

| Methyl (C-21) | 1.51 | s |

| H on oxygen-bearing carbon | 3.77, 3.79 |

Note: Multiplicity information for olefinic and oxygen-bearing protons was not explicitly detailed in the source but their chemical shifts are provided. pnas.orgpnas.org

Table 2: Selected ¹³C NMR Data for this compound (Partial Data)

| Carbon Position | Chemical Shift (δ ppm) |

| C-19 | 16.3 |

| C-20 | 107.6 |

| C-21 | 24.8 |

Note: Only selected carbon assignments were available in the provided text. pnas.org

Two-Dimensional NMR Techniques (e.g., gHMQC, gHMBC, dqCOSY, NOESY)

Two-dimensional NMR experiments were indispensable for establishing correlations between atoms and piecing together the molecular structure. Gradient Heteronuclear Multiple Quantum Coherence (gHMQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiments were used to correlate protons with the carbons to which they are directly attached (¹J correlation) and through multiple bonds (²J and ³J correlations), respectively. pnas.orgpnas.org Double Quantum Filtered Correlation Spectroscopy (dqCOSY) experiments helped identify coupled protons, revealing proton-proton connectivities within spin systems. pnas.org Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were particularly important for determining the spatial proximity of protons, providing crucial information for stereochemical assignments. pnas.org These 2D NMR data provided unequivocal evidence supporting the proposed 18-oxygenated hemiketal structure of this compound. pnas.orgpnas.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., Chemical Ionization Mass Spectrometry)

Mass spectrometry was employed to confirm the molecular formula of this compound and to gain insights into its fragmentation pattern. High-resolution chemical ionization mass spectrometry (CI-MS), using methane (B114726) as the reagent gas, was performed. pnas.orgpnas.org The observed mass-to-charge ratio (m/z) for the protonated molecule [(M+1)⁺] was 329.2117, which matched the calculated value for a molecular formula of C₂₁H₂₉O₃ (calculated 329.2117). pnas.orgpnas.org This confirmed the molecular formula of this compound as C₂₁H₂₈O₃ (m/z 328 for the molecular ion). pnas.orgpnas.org It was noted that this compound undergoes dehydration when subjected to gas chromatography (GC) analysis, with the major peak in the GC-MS chromatogram corresponding to the dehydration product with m/z 310. pnas.orgpnas.org High-resolution electron ionization (EI) MS of this dehydration product suggested a molecular formula of C₂₁H₂₆O₂ (observed 310.1929). pnas.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) spectroscopy provided information about the functional groups present in this compound. Gas phase infrared spectra, obtained by coupled GC-FT infrared spectrometry, were recorded. pnas.orgpnas.org The dehydration product of this compound showed absorption maxima at various wavenumbers, including a strong peak at 1689 cm⁻¹ attributed to a conjugated carbonyl group. pnas.orgpnas.org

Ultraviolet (UV) spectroscopy was used to identify chromophores within the molecule. UV spectra were obtained using a diode-array detector linked to an HPLC instrument. pnas.orgpnas.org this compound exhibited an ultraviolet absorption maximum at 282 nm. pnas.orgpnas.org This absorption is consistent with the presence of a conjugated system within the molecule.

Elucidation of Full Stereochemistry through Spectroscopic Correlation

The full stereochemistry of this compound was elucidated through extensive spectroscopic data, particularly using 2D NMR techniques like NOESY. pnas.org Key ¹H–¹H correlations observed in the NOESY spectrum were instrumental in confirming both the proposed structure and the complete stereochemistry of this steroid. pnas.org While the detailed interpretation of all NOESY correlations was not provided, the study indicates that these correlations were sufficient to establish the relative and absolute configuration of the stereocenters in this compound. pnas.org The assigned structure is an 18-oxygenated pregnane (B1235032) structure, specifically an 18-oxygenated hemiketal structure. pnas.orgpnas.orgresearchgate.netnih.gov

Chemical Synthesis of Mirasorvone and Analogues

Historical Development of Total Synthesis Strategies

The field of total synthesis has a rich history, marked by the development of strategies to construct complex natural products from simpler precursors. nobelprize.orgacs.org The synthesis of steroids, with their intricate tetracyclic framework and multiple stereogenic centers, has long been a significant challenge and a driving force in the advancement of synthetic organic chemistry. Early strategies often involved the laborious construction of the steroid skeleton ring by ring, or partial synthesis starting from readily available steroid precursors.

The structural complexity of Mirasorvone, particularly the presence of the 18-oxygenated functionality and the specific arrangement of double bonds and the masked ketone, placed it as a notable target for synthetic chemists. The successful total synthesis of this compound was reported by Yang and Meinwald in 1998. researchgate.netresearchgate.netresearchgate.netresearchgate.net This achievement not only confirmed the proposed structure and stereochemistry of the natural product but also represented a significant step in the synthetic accessibility of this class of 18-oxygenated pregnanes. researchgate.netresearchgate.netresearchgate.net This total synthesis contributed to the broader historical development of strategies for accessing complex steroid architectures, particularly those with unusual oxygenation patterns.

Design and Execution of Stereoselective Synthetic Routes

The synthesis of this compound required the design and execution of a stereoselective route to accurately establish the relative and absolute configurations of its multiple chiral centers. The reported synthesis by Yang and Meinwald confirmed the structure and stereochemistry through comparison with the natural product and single-crystal X-ray diffraction analysis. researchgate.netresearchgate.netresearchgate.net

While the detailed step-by-step synthetic route was not extensively provided in the search results, the confirmation of stereochemistry through synthesis implies the use of controlled reactions to achieve the desired spatial arrangement of atoms. In the broader context of steroid synthesis, stereoselective methods are crucial and often involve strategies such as:

Stereocontrolled construction of cyclic systems: Utilizing reactions that inherently favor the formation of specific ring junctions and stereocenters.

Asymmetric induction: Employing chiral reagents, catalysts, or auxiliaries to direct the stereochemical outcome of a reaction.

Functional group interconversions with retention or inversion of stereochemistry: Carefully selecting reaction conditions to manipulate functional groups without compromising the established stereochemistry.

Utilization of the inherent stereochemistry of readily available starting materials: Beginning the synthesis with a chiral precursor that already possesses some of the required stereocenters.

The synthesis of 18-oxygenated pregnanes, like this compound, often presents specific challenges related to the functionalization at the relatively unreactive C-18 position. Approaches to introduce oxygen at this position in related pregnanes have been explored, such as the reductive oxygenation of 18-iodo-pregnanes researchgate.net and stereoselective additions and functionalizations. researchgate.netmdpi.comdntb.gov.ua The successful synthesis of this compound would have necessitated overcoming such challenges through carefully designed and executed stereoselective transformations to arrive at the correct 18-oxygenated hemiketal structure. uochb.czsakura.ne.jpresearchgate.net

Exploration of this compound Derivatives and Steroidal Analogues for Research Purposes

The synthesis of natural products like this compound often opens avenues for the exploration of their derivatives and analogues. This is typically undertaken to investigate structure-activity relationships, improve desirable properties, or develop tools for biological research. While the initial reports focused on the isolation, structure elucidation, and synthesis for structural confirmation, the availability of synthetic this compound could facilitate further research.

The search results indicate that the synthesis of this compound confirmed its structure and stereochemistry. researchgate.netresearchgate.netresearchgate.net Beyond this initial confirmation, detailed information specifically on the extensive synthesis and research applications of this compound derivatives or analogues was not prominently featured in the provided snippets. However, the synthesis of related oxygenated pregnanes and other steroid analogues for various research purposes is a common practice in medicinal chemistry and chemical biology. mdpi.comdntb.gov.uanih.govrsc.org

Research involving synthetic analogues of steroids often involves modifications to the core steroid skeleton, alterations of functional groups, or the introduction of new substituents. These modifications can be aimed at understanding the role of specific structural features in biological interactions or at creating compounds with altered biological profiles. For 18-oxygenated pregnanes, potential research avenues for synthetic analogues could involve exploring the impact of modifications to the A, B, C, or D rings, changes to the oxidation state or nature of the oxygen functionalities, or alterations to the side chain.

The synthesis of this compound provides a foundation for creating such analogues, allowing researchers to probe the chemical space around this unique steroid and investigate its potential interactions or properties. While specific examples of extensive research on synthetic this compound derivatives were not detailed in the search results, the successful total synthesis makes such future explorations chemically feasible.

Ecological and Biological Function of Mirasorvone

Role as a Defensive Allelochemical in Thermonectus marmoratus

The sunburst diving beetle, Thermonectus marmoratus, employs a chemical defense mechanism involving the release of a milky fluid from specialized prothoracic glands when disturbed. wikipedia.orgclasit.orgresearchgate.netpnas.orgnih.govresearchgate.net This secretion acts as an allomone, a type of allelochemical that provides an advantage to the emitter in interspecific interactions. epdf.pubuni-bayreuth.de Mirasorvone is a major volatile component of this defensive secretion, constituting approximately 50% of the volatile compounds. clasit.orgresearchgate.netpnas.orgnih.govresearchgate.net Another significant steroid present in the secretion is cybisterone (B95385), which makes up about 20% of the volatiles. clasit.orgresearchgate.netpnas.orgnih.govresearchgate.net The prothoracic defensive glands are located beneath the pronotum and discharge the fluid through pores situated just behind the head. pnas.orgresearchgate.net The secretion is typically a dense suspension with a white, crystalline appearance. pnas.org The bright yellow spots on the black background of T. marmoratus serve as aposematic coloration, signaling to potential predators that the beetle is chemically defended and possesses a foul-tasting secretion. wikipedia.orgtheanimalfacts.com

Table 1: Approximate Volatile Composition of Thermonectus marmoratus Defensive Secretion

| Compound | Approximate Percentage of Volatiles |

| This compound | 50% |

| Cybisterone | 20% |

| Other Components | 30% |

Comparative Analysis of this compound with Other Insect-Derived Defensive Compounds

This compound is characterized as an 18-oxygenated pregnane (B1235032) steroid. clasit.orgresearchgate.netpnas.orgnih.gov Notably, at the time of its discovery, no other 18-oxygenated steroids had been reported from an insect source. clasit.orgresearchgate.netpnas.orgnih.gov This structural feature distinguishes it from many other insect defensive compounds. While 18-oxygenated steroids were not previously found in insects, a related hormone, 18-hydroxydeoxycorticosterone, which exhibits mineralocorticoid activity, has been isolated from the adrenal glands of rats. clasit.orgresearchgate.netpnas.orgnih.gov

Defensive steroids are employed by various insect species. Other diving beetles within the family Dytiscidae are known to eject steroids as defensive agents, and these compounds have demonstrated distasteful and toxic properties towards fish and amphibians. clasit.orgpnas.org For instance, Graphoderus cinereus, another dytiscid, produces 3a,11a-dihydroxy-5b-pregnan-20-one as a major defensive steroid, and Laccophilus minutus also utilizes defensive steroids. epdf.pub Beyond dytiscids, the silphid beetle Silpha americana discharges a defensive mixture primarily composed of pregnane steroids when threatened. clasit.org A species of water bug belonging to the family Belostomatidae also utilizes pregnanes for defense. clasit.org

Other classes of defensive compounds found in insects include cardiotonic glycosides sequestered by Monarch butterflies from milkweeds, lucibufagins used by fireflies, azamacrolides found in ladybird beetles, terpenes produced by chrysomelid beetles, hemolymph toxins, and glandular secretions containing various substances like aldehydes from stink bugs. clasit.orgpnas.orguni-bayreuth.deresearchgate.netresearchgate.netmdpi.com The use of steroids, particularly the unique 18-oxygenated structure of this compound, highlights the diverse chemical strategies employed by insects for defense.

Hypothesized Behavioral and Physiological Effects on Predator Organisms in Ecological Contexts

The primary ecological function hypothesized for this compound is that of a fish deterrent. wikipedia.orgclasit.orgresearchgate.netpnas.org This hypothesis is supported by the general understanding that steroids produced by aquatic insects, including dytiscid beetles, are distasteful and toxic to potential vertebrate predators such as fish and amphibians. clasit.orgpnas.org The milky secretion itself is described as foul-tasting, reinforcing its role in deterring predation. wikipedia.orgtheanimalfacts.com The conspicuous aposematic coloration of Thermonectus marmoratus serves as a visual warning signal to predators, indicating the presence of this unpalatable chemical defense. wikipedia.orgtheanimalfacts.com Natural predators of T. marmoratus in its ecological niche include fish, frogs, reptiles, birds, and predatory insects. theanimalfacts.com While the distasteful and toxic nature of dytiscid steroids towards aquatic vertebrates is established, a detailed determination of the specific behavioral and physiological effects of this compound on these predators requires further experimentation, necessitating the isolation or synthesis of the compound in sufficient quantities. clasit.orgresearchgate.netpnas.org

Mechanistic Investigations and Chemical Biology Applications of Mirasorvone

Exploration of Molecular Targets and Biological Interactions at a Cellular Level (Non-Clinical Research)

Research into Mirasorvone's biological interactions at a cellular level in non-clinical settings is an area of ongoing investigation. While the initial discovery identified this compound as a component of a defensive secretion, suggesting potential biological activity, detailed studies specifically delineating its precise molecular targets and comprehensive cellular interaction profiles appear limited in the provided search results. General principles of non-clinical studies for cell-based medicinal products involve demonstrating proof-of-principle and defining pharmacological and toxicological effects predictive of human response. europa.eu These studies often involve assessing the interaction of applied cells or surrounding tissue with non-cellular structural components and other bioactive molecules. europa.eu The expected biological function can encompass complex interactions, ranging from biochemical and metabolic actions to structural replacement. europa.eu However, specific data detailing this compound's interactions with identified molecular targets or its specific biological effects in various cell types in non-clinical research were not prominently featured in the search results.

In Vitro Cellular Models for Studying this compound Bioactivity

In vitro cellular models are widely used to evaluate the biological activity of compounds. These models can help identify compounds that modulate the activity of a target involved in a disease and assess primary activities, selectivity, and cellular toxicity. mdpi.com Examples of in vitro models include the use of cultured mammalian cells to assess cytotoxicity mdpi.com and cell lines like Caco-2 cells, which mimic the absorption of bioactive compounds across the epithelial membrane and can be used for toxicological assessment. uminho.pt While the search results emphasize the use of in vitro models for studying bioactivity in general mdpi.comuminho.pt, specific published studies detailing the application of particular in vitro cellular models specifically for studying this compound's bioactivity were not extensively found. The broader context of evaluating natural compounds often involves determining their structure, concentrations, and biological activity potential using in vitro techniques. mdpi.com

Advanced Research Methodologies Incorporating this compound Nanomolecules

Advanced research methodologies are being explored to investigate the potential of this compound, particularly in the form of nanomolecules. These approaches involve integrating this compound into nanopolymeric matrices, utilizing biospectroscopic characterization techniques, and employing theoretical frameworks for predicting its role in research models.

Integration into Nanopolymeric Matrices for Experimental Systems

The incorporation of this compound nanomolecules into nanopolymeric matrices is a documented area of research. This integration is explored for various experimental systems, including those related to cancer treatment. lupinepublishers.comoatext.comauctoresonline.orgauctoresonline.orgresearchgate.netresearchgate.neturfjournals.org Nanoparticle-embedded polymeric materials offer advantages such as desirable compatibility with membrane matrices, a wide range of functionalities, and tunable physicochemical properties. mdpi.com These composite materials combine the properties of polymers with the unique characteristics of nanoparticles. mdpi.com The process can involve the fusion of monomer solutions with nanoparticles to form mixed-matrix membranes. mdpi.com Research indicates the incorporation of this compound nanomolecules into the nano polymeric matrix (NPM) by immersion of a nanopolymeric modified electrode (NPME) for studies related to human cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations. oatext.comauctoresonline.orgauctoresonline.orgresearchgate.netresearchgate.neturfjournals.org

Biospectroscopic Characterization of this compound within Complex Biological Matrices (e.g., Synchrotron Radiation Studies)

Biospectroscopic techniques, particularly those utilizing synchrotron radiation, are employed for the characterization of this compound within complex biological matrices. Synchrotron radiation serves as a high-brightness source for microspectroscopy in both mid- and far-infrared spectral ranges, sensitive to small chemical changes within complex molecules. nih.gov Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman biospectroscopy are used to determine the structure and characterize the vibration modes of samples. oncogen.org Studies involving this compound in the context of nanopolymeric matrices and biological samples frequently mention analysis under synchrotron and synchrocyclotron radiations. lupinepublishers.comoatext.comauctoresonline.orgauctoresonline.orgresearchgate.netresearchgate.neturfjournals.org These spectroscopic studies contribute to understanding the compound's properties and interactions within these complex systems.

Theoretical Frameworks for Predicting this compound's Role as Molecular Enzymes or Drug Targets in Research Models

Theoretical frameworks and computational methods are utilized to predict the potential roles of molecules like this compound as molecular enzymes or drug targets in research models. Identifying drug-target interactions is a crucial step in drug discovery, and computational methods offer efficient approaches for predicting these interactions. nih.govnih.govfrontiersin.orgbiorxiv.orgzju.edu.cn Methods include molecular docking, which simulates the binding of drug molecules to target proteins nih.gov, and network-based methods that integrate information from different sources to predict potential biological targets. nih.govfrontiersin.org Artificial intelligence and machine learning models are increasingly used to predict bioactivity and drug-target interactions based on molecular structure and protein sequences. nih.govbiorxiv.orgzju.edu.cnchemrxiv.orgnih.gov While the search results broadly discuss these theoretical and computational approaches in the context of drug discovery and target prediction nih.govnih.govfrontiersin.orgbiorxiv.orgzju.edu.cnchemrxiv.orgnih.gov, specific detailed theoretical studies focused solely on predicting this compound's role as a molecular enzyme or drug target were not extensively provided. However, the concept of incorporating this compound into nanopolymeric modified electrodes is described in the context of their potential as molecular enzymes and drug targets for human cancer cells in research settings under synchrotron radiation. oatext.comauctoresonline.orgauctoresonline.orgresearchgate.netresearchgate.neturfjournals.org

Future Directions and Emerging Research Avenues for Mirasorvone

Advanced Synthetic Strategies for Scalable Production and Derivatization

The initial isolation and structural elucidation of Mirasorvone were followed by its total synthesis, confirming its structure and stereochemistry. researchgate.netharvard.edu While this initial synthesis was crucial for validating the compound's structure, achieving scalable production for extensive biological evaluation and potential development requires the exploration of more advanced synthetic strategies. Current research in total synthesis focuses on developing highly convergent and efficient pathways that allow for scalable production and modular variations. harvard.edunih.govresearchgate.net

Future synthetic efforts on this compound could focus on developing shorter, more efficient, and environmentally sustainable routes. This might involve exploring novel catalytic reactions, optimizing existing steps for higher yields and reduced waste, and designing convergent syntheses that assemble the complex steroid core from readily available precursors. harvard.edu Furthermore, developing facile methods for the derivatization of this compound is essential. frontiersin.orgmdpi.comresearchgate.net This would enable the creation of libraries of analogs with modified structures to investigate structure-activity relationships (SARs) and potentially enhance desirable properties or introduce new functionalities. nih.govresearchgate.net Derivatization strategies could target various positions on the steroid scaffold, introducing different functional groups to modulate solubility, stability, and biological interactions.

Comprehensive Elucidation of Undiscovered Biological Mechanisms

Beyond its established role as a defensive allomone in Thermonectus marmoratus, the biological mechanisms of this compound in other organisms, particularly vertebrates, are not fully understood. bilpubgroup.comresearchgate.net Its structural resemblance to 18-hydroxydeoxycorticosterone, a steroid with mineralocorticoid activity, suggests potential interactions with steroid hormone receptors or other components of the endocrine system. bilpubgroup.comresearchgate.net

Future research should aim for a comprehensive elucidation of this compound's biological targets and mechanisms of action. This could involve a combination of in vitro and in vivo studies to assess its effects on various physiological pathways. Techniques such as activity-based protein profiling could be employed to identify proteins that covalently interact with this compound or its derivatives. nih.gov Receptor binding assays and functional studies could determine its affinity and activity at known steroid hormone receptors or other potential targets. Given its origin from a diving beetle, further investigation into its ecological role and potential effects on aquatic predators or microorganisms could also reveal novel biological activities. pensoft.netfrontiersin.orgmdpi.com Elucidating these mechanisms is crucial for understanding the full biological significance of this compound and its potential as a lead compound for therapeutic development.

Development of this compound-Derived Chemical Probes for Investigating Biological Systems

Chemical probes are invaluable tools for investigating protein function and biological pathways in complex systems. promega.carjeid.comeubopen.orgmskcc.org Despite the lack of published studies on this compound-specific chemical probes, its unique structure and potential bioactivity make it a promising scaffold for developing such tools.

Future research can focus on synthesizing this compound-derived chemical probes by incorporating tags or functional groups that facilitate their detection, isolation, or manipulation within biological contexts. mskcc.orgsigmaaldrich.com For instance, attaching fluorescent tags would allow for imaging and tracking of this compound's distribution and localization in cells or tissues. mdpi.com Incorporating affinity tags, such as biotin, would enable the pull-down and identification of proteins that bind to this compound. nih.gov Bioorthogonal handles, such as azides or alkynes, could be introduced to allow for selective conjugation to reporter molecules or solid supports using click chemistry, minimizing interference with native biological processes. sigmaaldrich.commdpi.comthermofisher.comrsc.org The development of such probes would provide powerful tools to dissect the biological pathways influenced by this compound and identify its specific molecular targets, contributing to a deeper understanding of its biological mechanisms (as discussed in Section 8.2).

Computational Chemistry and Molecular Modeling Applications for this compound Research

Computational chemistry and molecular modeling techniques offer powerful approaches to complement experimental studies on this compound, providing insights into its structure, properties, and interactions at the molecular level. nih.govpromega.camedvixpublications.orgoncogen.orgrsc.orggardp.org

Future research should leverage these computational tools to gain a deeper understanding of this compound. Molecular mechanics and quantum mechanics calculations can be used to refine its 3D structure and predict its physicochemical properties. rsc.org Molecular dynamics simulations can provide insights into its conformational flexibility and behavior in different environments, such as aqueous solutions or lipid membranes. rsc.orgrsc.org Docking studies can be employed to predict the binding modes and affinities of this compound to potential protein targets, including steroid hormone receptors or other proteins identified through biological experiments. bilpubgroup.comgardp.orgrsc.orgdntb.gov.ua Quantitative structure-activity relationship (QSAR) modeling, using computational descriptors and biological activity data from synthesized analogs, can help establish relationships between structural features and biological effects, guiding the design of new and more potent or selective derivatives. bilpubgroup.comnih.govresearchgate.netrsc.orgclinmedjournals.orguni-bonn.de Furthermore, computational approaches can assist in the rational design of chemical probes by predicting how the introduction of tags might affect the molecule's binding affinity and biological activity. nih.gov

These computational studies can significantly accelerate the research process by prioritizing synthetic targets, suggesting potential biological mechanisms, and guiding the design of experiments.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.